molecular formula C9H7BrO2 B6210819 4-bromo-7-methoxy-1-benzofuran CAS No. 1258960-00-7

4-bromo-7-methoxy-1-benzofuran

Cat. No.: B6210819
CAS No.: 1258960-00-7
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-methoxy-1-benzofuran is a chemical compound with the molecular weight of 255.07 . It is a powder at room temperature .


Synthesis Analysis

Benzofuran compounds are synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method constructs the benzofuran ring using proton quantum tunneling, which has fewer side reactions and high yield .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Antimicrobial Properties

Benzofuran derivatives, including 4-bromo-7-methoxy-1-benzofuran, have been extensively studied for their antimicrobial properties. These compounds exhibit a wide range of biological and pharmacological applications due to their unique structural features. Benzofuran and its derivatives are present in both natural products and synthetic compounds, showing effectiveness against various microbial diseases. The antimicrobial activity of benzofuran derivatives has been highlighted in several studies, emphasizing their potential as efficient antimicrobial agents. Their application in the field of drug invention and development for treating microbial diseases showcases their importance in scientific research (Hiremathad et al., 2015).

Role in Drug Discovery and Development

Benzofuran scaffolds, including this compound, are considered privileged structures in drug discovery, especially for designing novel antimicrobial agents. The pharmacophore of benzofuran derivatives has been actively researched for its applications towards clinically approved targets. Their unique structural features and wide array of biological activities make benzofuran derivatives a focal point in the search for new drugs. The comprehensive report on benzofuran-based compounds as antimicrobial agents aids researchers in developing structure-activity relationships (SAR) for these derivatives as drugs, underscoring the scientific interest in their therapeutic potential (Hiremathad et al., 2015).

Contribution to Novel Psychoactive Substances Research

The study of new psychoactive substances (NPS), including benzofuran derivatives, is crucial in understanding their health risks and effects. Benzofurans, like this compound, are part of the new generation of NPS that emerged as alternatives to regulated substances. These compounds are designed to mimic the psychoactive effects of illicit drugs while avoiding legal restrictions. Research into their pharmacokinetics, pharmacodynamics, and toxicology is vital for early legislation and public health protection, highlighting the importance of benzofuran derivatives in the ongoing effort to manage the complex problem of NPS (Nugteren-van Lonkhuyzen et al., 2015).

Exploring Anti-Cancer Properties

The exploration of benzofuran derivatives for their anti-cancer properties is a significant area of scientific research. Compounds such as this compound have been investigated for their potential to act as anticancer agents. The study of the synthesis, bioactivity, and mechanisms of benzofuran compounds, including their applications in Hepatocellular Carcinoma (HCC), showcases the ongoing efforts to develop novel therapeutic options for cancer treatment. The potential of benzofuran derivatives to modulate enzyme activity, protein dynamics, and transcription factors involved in cancer progression highlights their importance in the search for new anticancer drugs (Bie et al., 2017).

Safety and Hazards

The safety information for 4-bromo-7-methoxy-1-benzofuran indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

Benzofuran compounds, including 4-bromo-7-methoxy-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on developing new therapeutic agents from benzofuran compounds to address resistance to antibiotics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-7-methoxy-1-benzofuran can be achieved through a multi-step process involving the bromination of a benzofuran derivative followed by methoxylation.", "Starting Materials": [ "2-benzofuran carboxylic acid", "Phosphorus tribromide", "Dimethyl sulfoxide", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Conversion of 2-benzofuran carboxylic acid to 2-benzofuran carboxylic acid chloride using phosphorus tribromide in dimethyl sulfoxide", "Bromination of 2-benzofuran carboxylic acid chloride with bromine in ethyl acetate to yield 4-bromo-2-benzofuran carboxylic acid chloride", "Conversion of 4-bromo-2-benzofuran carboxylic acid chloride to 4-bromo-2-benzofuran carboxylic acid using sodium bicarbonate", "Conversion of 4-bromo-2-benzofuran carboxylic acid to 4-bromo-7-methoxy-1-benzofuran using sodium methoxide and methanol", "Purification of the final product using hydrochloric acid and ethyl acetate" ] }

CAS No.

1258960-00-7

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.